EAAT Subtype Selectivity: WAY‑855 vs. DL‑TBOA
WAY‑855 exhibits approximately 11‑fold selectivity for EAAT2 over EAAT3 (IC₅₀ 2.2 µM vs. 24.5 µM in mammalian cells), with EAAT1 inhibited only at high micromolar concentrations (~100 µM) [1]. In stark contrast, the broad‑spectrum inhibitor DL‑TBOA is essentially non‑selective, displaying an IC₅₀ of 6 µM at both EAAT2 and EAAT3, and 70 µM at EAAT1—a flat selectivity profile that precludes attribution of functional effects to a single transporter subtype [2].
| Evidence Dimension | IC₅₀ for glutamate uptake inhibition (human EAAT1, EAAT2, EAAT3) |
|---|---|
| Target Compound Data | EAAT2 = 2.2 µM; EAAT3 = 24.5 µM; EAAT1 ≈ 100 µM (stable mammalian cell lines); EAAT2 = 1.3 µM; EAAT3 = 52.5 µM; EAAT1 = 125.9 µM (Xenopus oocytes) |
| Comparator Or Baseline | DL‑TBOA: EAAT2 = 6 µM; EAAT3 = 6 µM; EAAT1 = 70 µM (COS‑1 cells) |
| Quantified Difference | WAY‑855 EAAT2/EAAT3 selectivity ratio ≈ 11; DL‑TBOA EAAT2/EAAT3 ratio ≈ 1. WAY‑855 is ~2.7‑fold more potent than DL‑TBOA at EAAT2 (2.2 vs. 6 µM) but ~4‑fold less potent at EAAT3 (24.5 vs. 6 µM). |
| Conditions | Human EAAT1‑3 stably expressed in mammalian cell lines; L‑[³H]‑glutamate uptake assay. DL‑TBOA data from COS‑1 transient expression. |
Why This Matters
WAY‑855 is the only tricyclic‑scaffold EAAT inhibitor with ≥10‑fold functional discrimination between EAAT2 and EAAT3, enabling dissection of EAAT2‑specific contributions in native tissue where multiple subtypes co‑express.
- [1] Dunlop J, McIlvain HB, Carrick TA, et al. WAY‑855 (3‑amino‑tricyclo[2.2.1.0²,⁶]heptane‑1,3‑dicarboxylic acid): a novel, EAAT2‑preferring, nonsubstrate inhibitor of high‑affinity glutamate uptake. Br J Pharmacol. 2003;140(5):839‑846. View Source
- [2] Shimamoto K, Lebrun B, Yasuda‑Kamatani Y, et al. DL‑threo‑β‑benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Mol Pharmacol. 1998;53(2):195‑201. View Source
